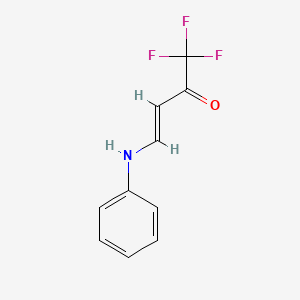

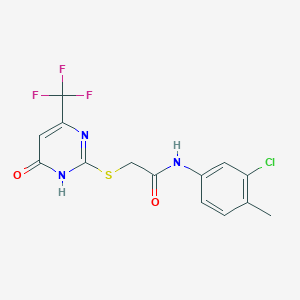

![molecular formula C8H5N3 B2970309 7-Ethynyl-1H-imidazo[4,5-b]pyridine CAS No. 2470439-27-9](/img/structure/B2970309.png)

7-Ethynyl-1H-imidazo[4,5-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Ethynyl-1H-imidazo[4,5-b]pyridine is a compound with a molecular weight of 143.15 . It is a derivative of imidazo[4,5-b]pyridine, which is a heterocyclic compound comprised of an imidazole ring fused with a pyridine moiety .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often starts with derivatives of 2,3-diaminopyridine, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine . Various carboxylic acid derivatives are most often used as sources of the one-carbon fragment for the formation of the five-membered ring of imidazo[4,5-b]pyridine .Molecular Structure Analysis

The molecular structure of 7-Ethynyl-1H-imidazo[4,5-b]pyridine is characterized by an imidazole ring fused with a pyridine moiety . This structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They are known to play a crucial role in numerous disease conditions .Aplicaciones Científicas De Investigación

Antimicrobial Applications

7-Ethynyl-1H-imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial properties. These compounds have shown potential in combating various microbial infections. The structural modifications in the imidazo[4,5-b]pyridine core can lead to derivatives with significant antimicrobial features, which are valuable in the development of new antibiotics .

Cancer Research

The imidazo[4,5-b]pyridine scaffold is a promising candidate in cancer research due to its ability to influence cellular pathways crucial for the proliferation of cancer cells. These compounds can be designed to target specific pathways involved in cancer cell metabolism, leading to potential therapeutic applications in oncology .

Central Nervous System (CNS) Disorders

Imidazo[4,5-b]pyridine derivatives have been identified as GABA_A receptor positive allosteric modulators, which are important in the treatment of CNS disorders. These compounds can potentially be used to develop new treatments for diseases like epilepsy, anxiety, and insomnia .

Digestive System Disorders

Due to their structural resemblance to purines, imidazo[4,5-b]pyridine derivatives have been investigated for their role in treating digestive system disorders. They have been found to act as proton pump inhibitors, which can help in conditions like gastroesophageal reflux disease (GERD) .

Anti-Inflammatory Applications

Some imidazo[4,5-b]pyridine derivatives have shown anti-inflammatory properties and can be developed into non-steroidal anti-inflammatory drugs (NSAIDs). These compounds can provide a new avenue for the treatment of chronic inflammatory diseases .

Antiviral Research

The antiviral activity of imidazo[4,5-b]pyridine derivatives has been a subject of interest. These compounds have been tested for their efficacy against various viruses, and their cytotoxic effects on virus host cell lines have been determined, which is crucial for developing antiviral medications .

Mecanismo De Acción

Target of Action

It’s known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties . They are considered promising purine bioisosteres for potential medical applications .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions .

Action Environment

The synthesis of imidazo[4,5-b]pyridine derivatives often involves reactions that could be influenced by various environmental factors .

Propiedades

IUPAC Name |

7-ethynyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-2-6-3-4-9-8-7(6)10-5-11-8/h1,3-5H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVVTXORNZVCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C(=NC=C1)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethynyl-1H-imidazo[4,5-b]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2970229.png)

![N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2970232.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970236.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970242.png)

![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)